5,5-Dimethylpiperidin-2-one
Overview
Description
5,5-Dimethylpiperidin-2-one is a chemical compound with the molecular formula C7H13NO. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its unique structural features, which include two methyl groups attached to the fifth carbon of the piperidine ring and a ketone functional group at the second position. These structural characteristics contribute to its distinct chemical properties and reactivity.
Biochemical Analysis
Biochemical Properties
5,5-Dimethylpiperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the formation of hydroxylated metabolites, which are crucial for the compound’s biotransformation and subsequent excretion .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular functions and processes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation to form hydroxylated metabolites . These metabolites can further undergo phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, facilitating their excretion from the body . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function. For example, its accumulation in the liver can enhance its biotransformation and excretion .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethylpiperidin-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be obtained by the reaction of 2,2-dimethyl-1,3-diaminopropane with acetic anhydride, followed by cyclization and oxidation steps . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and scalability. Industrial production methods focus on achieving high yields, minimizing by-products, and ensuring cost-effectiveness. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom or the ketone group acts as a reactive site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to avoid side reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions. The reactions are often catalyzed by acids or bases to enhance reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted piperidin-2-one derivatives .
Scientific Research Applications
5,5-Dimethylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5,5-Dimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the methyl groups and ketone functional group.
2-Piperidinone: Similar to 5,5-Dimethylpiperidin-2-one but without the methyl groups.
N-Methylpiperidin-2-one: Contains a methyl group on the nitrogen atom instead of the carbon atoms.
Uniqueness
This compound is unique due to the presence of two methyl groups at the fifth carbon and a ketone group at the second position. These structural features confer distinct chemical properties and reactivity, making it valuable in various applications. The compound’s ability to undergo specific chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
5,5-dimethylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-3-6(9)8-5-7/h3-5H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDUSDGRALPEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440588 | |
Record name | 5,5-dimethylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4007-79-8 | |
Record name | 5,5-dimethylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dimethylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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